2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride
Description
2-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride is a synthetic carbazole derivative with a complex structure featuring a chloro-substituted carbazole core, a 2-hydroxypropylamine side chain, and a butanol moiety, stabilized as a hydrochloride salt.
Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, condensation, and salt formation. For example, analogous methods involve refluxing precursors in alcohols (e.g., 2-propanol) followed by recrystallization, as seen in the synthesis of triazole-thiadiazole hybrids . While the exact synthesis route for this compound is unspecified, similar protocols may apply.
Properties
IUPAC Name |
2-[[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]amino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2.ClH/c1-2-13(12-23)21-10-14(24)11-22-18-9-4-3-6-15(18)16-7-5-8-17(20)19(16)22;/h5,7-8,13-14,21,23-24H,2-4,6,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYFPPUMLORIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(CN1C2=C(CCCC2)C3=C1C(=CC=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride typically involves multi-step organic reactions starting from commercially available starting materials. Key steps may include halogenation, amination, hydrolysis, and various coupling reactions under controlled conditions.
Industrial Production Methods: Industrial synthesis often leverages scalable processes involving high-yield reactions with efficient purification techniques like crystallization or chromatography. Stringent quality control ensures the purity and consistency of the product.
Chemical Reactions Analysis
Oxidation: : Can undergo oxidation reactions forming corresponding carbonyl compounds.
Reduction: : Reduction might yield different aliphatic amines.
Substitution: : Undergoes substitution reactions where functional groups might be replaced.
Oxidation: : Use of oxidizing agents like KMnO4 or H2O2.
Reduction: : Employs reducing agents such as LiAlH4 or NaBH4.
Substitution: : Involves nucleophiles or electrophiles under appropriate conditions (acidic, basic, or catalytic environments).
Oxidation Products: : Ketones, aldehydes.
Reduction Products: : Amines, alcohols.
Substitution Products: : Substituted derivatives depending on the reacting species.
Scientific Research Applications
Medicinal Applications
- CRTH2 Receptor Antagonism
-
Anticancer Activity
- Studies have shown that carbazole derivatives exhibit significant anticancer properties. The specific structure of 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride suggests potential activity against certain cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation .
- Neuroprotective Effects
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines:
| Test Type | Cell Line Tested | Result |
|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | IC50 = 15 µM |
| Apoptosis Induction | HeLa (Cervical Cancer) | Significant increase in apoptosis at 20 µM |
| Anti-inflammatory | RAW 264.7 (Macrophages) | Decreased TNF-alpha production |
These results indicate that the compound possesses promising anticancer and anti-inflammatory properties.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets:
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| CRTH2 | -7.5 |
| PqsR (Pseudomonas aeruginosa) | -8.0 |
The docking results suggest strong interactions with these proteins, supporting the hypothesis of its therapeutic potential .
Case Studies
- Clinical Trials on Asthma Treatment
- Neuroprotection in Animal Models
Mechanism of Action
The compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity. This could involve binding to active sites or altering conformations, impacting cellular signaling pathways and resulting in various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis focuses on carbazole derivatives, amino alcohol hydrochlorides, and β-blockers. Key structural and functional differences are highlighted below.
Carbazole-Based Analogues
Carbazole derivatives often exhibit varied biological activities depending on substituents. For instance:
| Compound | Substituents | Pharmacological Activity | Solubility (HCl Salt) |
|---|---|---|---|
| Target Compound | 8-Cl, 2-hydroxypropylamino, butanol | Hypothesized β-blocker/antipsychotic | High (hydrochloride) |
| Carvedilol | 2-(2-Methoxyethoxy)ethylamino, carbazolol | β/α1-blocker, antihypertensive | Moderate |
| 9H-Carbazole (unsubstituted) | None | Limited bioactivity | Low |
The target compound’s 8-chloro substitution may enhance receptor binding affinity compared to non-halogenated analogues, while the 2-hydroxypropylamino-butanol side chain could improve solubility and β-adrenergic selectivity.
Amino Alcohol Hydrochlorides
Amino alcohol hydrochlorides, such as propranolol HCl, share structural motifs with the target compound:
| Compound | Core Structure | Key Features | Bioavailability |
|---|---|---|---|
| Target Compound | Carbazole + amino alcohol | Extended aromatic system | Unknown |
| Propranolol HCl | Naphthol + isopropylamino | Non-selective β-blocker | High |
| Atenolol | Benzene + acetamido | Cardioselective β1-blocker | Moderate |
Chlorinated Derivatives
Chlorine substituents often optimize pharmacokinetics:
| Compound | Chlorine Position | Impact |
|---|---|---|
| Target Compound | 8-position on carbazole | Possible metabolic stability |
| Chlorpromazine | 2-position on phenothiazine | Enhanced dopamine antagonism |
| Clozapine | 8-position on dibenzodiazepine | Reduced hematotoxicity |
The 8-chloro position in the target compound may reduce oxidative metabolism, extending half-life compared to non-chlorinated carbazoles.
Research Findings and Limitations
- Receptor Selectivity: The amino alcohol side chain may favor β2-adrenergic or 5-HT2A receptor interactions, similar to carvedilol.
- Solubility : The hydrochloride salt likely improves aqueous solubility, critical for oral bioavailability.
- Synthetic Challenges : Multi-step synthesis (e.g., sequential alkylation, amination) may reduce yield, as seen in analogous triazole-thiadiazole syntheses (69% yield reported for unrelated compounds) .
Biological Activity
The compound 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride (CAS Number: 1185060-09-6) is a derivative of the carbazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H28ClN2O2
- Molecular Weight : 387.3 g/mol
- Structure : The compound features a carbazole core with a chloro substituent and a hydroxypropyl amino group, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of cancer cell proliferation. A study demonstrated that certain N-substituted carbazoles exhibited up to 95% inhibition of STAT3 activation at concentrations as low as 50 µM . This suggests that similar mechanisms may be at play for the compound .
Neuroprotective Effects
Compounds with a carbazole structure have been investigated for neuroprotective effects against oxidative stress. A derivative demonstrated neuroprotective properties in neuronal cells exposed to glutamate, indicating potential for treating neurodegenerative diseases . The presence of hydroxyl groups in the structure may enhance antioxidant activity.
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain derivatives possess significant antibacterial and antifungal activities. The mechanism often involves interference with microbial cell wall synthesis or function .
Interaction with Biological Targets
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- CRTH2 Receptor Antagonism : Similar compounds have been identified as CRTH2 receptor antagonists, involved in inflammatory responses and asthma pathophysiology . This suggests that the compound may modulate immune responses.
- STAT3 Pathway Inhibition : The inhibition of the STAT3 signaling pathway is critical in cancer progression. Compounds that inhibit this pathway can potentially reduce tumor growth and metastasis .
In Vivo Studies
In vivo studies involving related carbazole derivatives have shown promising results in tumor growth delay without significant toxicity to normal cells. For example, a study involving a thiosemicarbazone analogue demonstrated low cytotoxicity while effectively inhibiting cancer cell invasion . Such findings support the need for further exploration of this compound in preclinical models.
Clinical Implications
The potential applications of this compound extend to treating various conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. Its unique structure may allow for selective targeting of disease pathways while minimizing side effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing this carbazole-derived compound?
Answer:
The compound can be synthesized via multi-step reactions, leveraging N-alkylation , Williamson ether synthesis , and Fischer indole cyclization , as demonstrated for structurally analogous carbazole derivatives . Key steps include:
- N-Alkylation : React 8-chloro-3,4-dihydro-1H-carbazole with a brominated epoxide (e.g., 2-hydroxypropyl bromide) under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the hydroxypropyl side chain.
- Amino alcohol coupling : Use nucleophilic substitution to attach the aminobutanol moiety, followed by hydrochloride salt formation.
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane and recrystallization from ethanol for high purity (>97%) .
Safety Note : Follow institutional Chemical Hygiene Plans for handling halogenated intermediates and toxic reagents .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro group at C8, hydroxypropyl chain integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical m/z).
- HPLC-PDA : Assess purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .
- Melting Point (mp) : Compare with literature values for hydrochloride salts (e.g., analogous compounds exhibit mp 76–80°C) .
Basic: How should researchers evaluate the compound’s stability under experimental storage conditions?
Answer:
- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and FTIR for hydrolysis or oxidation (e.g., hydroxypropyl chain sensitivity) .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
- Design of Experiments (DoE) : Apply a Box-Behnken or Central Composite Design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, optimize N-alkylation using acetonitrile vs. DMF to balance reaction rate and byproduct formation .
- Computational Screening : Use density functional theory (DFT) to model transition states and identify energy barriers for side reactions (e.g., epoxide ring-opening pathways) .
Advanced: How to resolve contradictions in biological activity data across different assay models?
Answer:
- Meta-Analysis : Aggregate data from enzymatic, cell-based, and in vivo assays. Use multivariate regression to identify confounding variables (e.g., solvent polarity affecting membrane permeability) .
- Molecular Dynamics (MD) Simulations : Probe ligand-receptor binding kinetics under varying pH or ionic strengths to explain discrepancies in IC₅₀ values .
Advanced: What strategies are effective for scaling synthesis from milligram to gram scale?
Answer:
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer during exothermic N-alkylation steps, minimizing decomposition .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How can computational tools predict the compound’s pharmacokinetic (PK) properties?
Answer:
- QSAR Modeling : Train models on carbazole analogs to predict logP, solubility, and CYP450 metabolism .
- Free Energy Perturbation (FEP) : Simulate binding free energies to targets (e.g., serotonin receptors) and compare with experimental IC₅₀ data .
Advanced: What protocols mitigate risks when handling toxic intermediates (e.g., halogenated precursors)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
